molecular formula C14H11N3O4 B12883103 2-(4-Methyl-2,5-dioxoimidazolidin-4-yl)quinoline-4-carboxylic acid CAS No. 66326-00-9

2-(4-Methyl-2,5-dioxoimidazolidin-4-yl)quinoline-4-carboxylic acid

Cat. No.: B12883103
CAS No.: 66326-00-9
M. Wt: 285.25 g/mol
InChI Key: LWQMISJNIHSATQ-UHFFFAOYSA-N
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Description

2-(4-Methyl-2,5-dioxoimidazolidin-4-yl)quinoline-4-carboxylic acid is a complex organic compound that features both quinoline and imidazolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-2,5-dioxoimidazolidin-4-yl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method involves the condensation of quinoline derivatives with imidazolidine precursors under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-2,5-dioxoimidazolidin-4-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, altering the compound’s properties .

Scientific Research Applications

2-(4-Methyl-2,5-dioxoimidazolidin-4-yl)quinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(4-Methyl-2,5-dioxoimidazolidin-4-yl)quinoline-4-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The specific pathways and targets depend on the compound’s structure and the context in which it is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-Methyl-2,5-dioxoimidazolidin-4-yl)quinoline-4-carboxylic acid apart is the combination of quinoline and imidazolidine moieties in a single molecule.

Properties

CAS No.

66326-00-9

Molecular Formula

C14H11N3O4

Molecular Weight

285.25 g/mol

IUPAC Name

2-(4-methyl-2,5-dioxoimidazolidin-4-yl)quinoline-4-carboxylic acid

InChI

InChI=1S/C14H11N3O4/c1-14(12(20)16-13(21)17-14)10-6-8(11(18)19)7-4-2-3-5-9(7)15-10/h2-6H,1H3,(H,18,19)(H2,16,17,20,21)

InChI Key

LWQMISJNIHSATQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=NC3=CC=CC=C3C(=C2)C(=O)O

Origin of Product

United States

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